Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-
Description
Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- (hereafter referred to as Compound A), is a synthetic benzoic acid derivative featuring a piperidinyl-ethoxy-benzoyl substituent at the 2-position of the aromatic ring. This compound is notable for its role as a key intermediate in pharmaceutical synthesis, particularly in the production of Raloxifene hydrochloride, a selective estrogen receptor modulator (SERM) . Structurally, Compound A contains a tertiary amine (piperidine) linked via an ethoxy spacer to a benzoyl group, which confers both lipophilic and basic properties. Its hydrochloride salt form enhances solubility in aqueous media, making it suitable for drug formulation .
Analytical characterization of Compound A includes HPLC-UV methods for detecting impurities and degradation products, as it is often identified as a critical impurity in drugs like pitophenone hydrochloride . Its molecular formula is $ C{21}H{23}NO_4 $, with a monoisotopic mass of 353.1627 g/mol .
Properties
IUPAC Name |
2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-20(18-6-2-3-7-19(18)21(24)25)16-8-10-17(11-9-16)26-15-14-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJCKBKILAIZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596957 | |
| Record name | 2-{4-[2-(Piperidin-1-yl)ethoxy]benzoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130566-58-4 | |
| Record name | 2-{4-[2-(Piperidin-1-yl)ethoxy]benzoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution Reactions
The foundational step in synthesizing this compound involves the alkylation of methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride. This reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by a base such as potassium carbonate.
Reaction Mechanism
- Deprotonation : Potassium carbonate deprotonates the phenolic hydroxyl group of methyl 4-hydroxybenzoate, generating a phenoxide ion.
- Substitution : The phenoxide ion attacks the electrophilic carbon adjacent to the chlorine atom in β-chloroethylpiperidine hydrochloride, displacing chloride and forming the ether linkage.
- Reactants :
- Methyl 4-hydroxybenzoate (0.05 mol)
- β-Chloroethylpiperidine hydrochloride (0.06 mol)
- Potassium carbonate (16.59 g)
- Solvent : Isopropyl acetate (60 mL)
- Conditions :
- Temperature: 75–80°C
- Duration: 20 hours under nitrogen atmosphere
- Work-up :
- Post-reaction, water (60 mL) is added to dissolve residual K₂CO₃.
- Organic and aqueous layers are separated, with the aqueous phase discarded.
- The organic layer is washed again with water (60 mL) to remove impurities.
Yield : >95% conversion to methyl 4-(2-piperidinoethoxy)benzoate.
Hydrolysis and Purification
The intermediate ester undergoes acid-catalyzed hydrolysis to yield the free benzoic acid derivative.
Hydrolysis Protocol:
- Reactant : Methyl 4-(2-piperidinoethoxy)benzoate (isolated from prior step)
- Acid : 8 N hydrochloric acid (25 mL)
- Conditions :
- Reflux at 95°C for 4–48 hours.
- Cooling to 0–5°C to induce crystallization.
- Purification :
- Crystals are filtered and rinsed with acetone to remove residual impurities.
- Drying under vacuum at 50°C yields the hydrochloride salt.
Optimization of Reaction Parameters
Critical factors influencing yield and purity include solvent selection, temperature, and reaction duration.
Analytical Validation
High-performance liquid chromatography (HPLC) ensures product purity.
- Column : Zorbax C₈ (25 cm × 4.6 mm, 5 µm)
- Mobile Phase :
- Weak eluent: 60 mM phosphate buffer (pH 2) + 10 mM octane sulfonate.
- Strong eluent: Acetonitrile.
- Gradient : 60% weak / 40% strong eluent at 1 mL/min.
- Detection : UV at 247 nm.
Retention Times :
- Methyl ester: 5.0 minutes.
- Free acid: 3.5 minutes.
Industrial Scalability Considerations
The patent describes scalable adaptations for industrial production:
- Continuous Flow Reactors : Enhance mixing efficiency and temperature control.
- Catalyst Recycling : Potassium carbonate is recoverable from aqueous washes, reducing costs.
- Crystallization Optimization : Controlled cooling rates (0.5°C/min) improve crystal size and purity.
Scientific Research Applications
Scientific Research Applications
Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- (CAS Number: 130566-58-4) is a chemical compound with applications in scientific research, including use as an intermediate in synthesizing complex organic molecules and pharmaceuticals. It is also studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties, and is investigated for potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways. Additionally, this compound has applications in producing specialty chemicals and as a precursor in the synthesis of various industrial products.
Benzoic acid derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzoic acid has been studied for its interactions with various biological targets.
Stability and Interaction Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl] forms stable complexes with proteins such as bovine serum albumin (BSA), zein, and lysozyme, influencing its bioavailability and pharmacodynamics in biological systems. It exhibits slight solubility in aqueous bases, which may affect its absorption and distribution in biological environments.
Cellular Effects Research indicates that benzoic acid derivatives can affect microbial cell growth and metabolism, modulating the activity of key protein degradation systems in human cells, such as the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP).
Mechanism of Action The mechanism of action of benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl] involves interaction with specific molecular targets. The piperidinyl ethoxy group interacts with muscarinic receptors, potentially leading to antispasmodic effects. The benzoyl moiety may modulate enzyme activity and influence cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity: In vitro studies have shown that certain benzoic acid derivatives exhibit significant antimicrobial activity against various pathogens.
- Protein Degradation Modulation: Derivatives from Bjerkandera adusta promote the activation of cathepsins B and L—proteins involved in the degradation pathways—indicating potential therapeutic applications in age-related diseases.
- Antispasmodic Effects: The interaction with muscarinic receptors suggests potential applications in treating gastrointestinal disorders .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- involves its interaction with specific molecular targets in biological systems. The piperidinyl ethoxy group is known to interact with muscarinic receptors, leading to potential antispasmodic effects. Additionally, the benzoyl moiety may contribute to the compound’s ability to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride
- Structure : Differs from Compound A by lacking the 2-benzoyl substituent.
- Properties: The absence of the benzoyl group reduces molecular weight ($ C{14}H{19}NO_3 \cdot HCl $, 304.21 g/mol) and alters lipophilicity (LogP ~1.8 vs. ~3.5 for Compound A). This derivative is primarily used as a precursor in synthesizing SERMs .
- Applications : Used in preclinical studies for estrogen receptor targeting, but with lower binding affinity compared to benzoyl-containing derivatives .
2.1.2. 4-[2-(1-Pyrrolidinyl)ethoxy]benzoic Acid Hydrochloride
- Structure : Replaces the piperidine ring with pyrrolidine.
- Properties : The smaller pyrrolidine ring increases steric hindrance and reduces basicity (pKa ~8.5 vs. ~9.2 for piperidine). This impacts pharmacokinetics, such as faster metabolic clearance .
- Applications : Explored in early-stage anticancer agents but shows reduced stability under acidic conditions compared to Compound A .
2.1.3. 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]benzoic Acid Methyl Ester Hydrochloride
- Structure : Methyl ester of Compound A.
- Properties : Esterification improves membrane permeability (LogP increased to ~4.0) but requires enzymatic hydrolysis for activation. This prodrug strategy is utilized to enhance oral bioavailability .
Functional Analogues
2.2.1. 4-[2-(Methacryloyloxy)ethoxy]benzoic Acid
- Structure : Methacrylate group replaces the piperidinyl-ethoxy moiety.
- Properties : Polymerizable derivative used in dental resins and drug-eluting materials. The methacrylate group enables crosslinking, contrasting with Compound A’s pharmacological focus .
2.2.2. Paracetamol Degradation Product: 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]benzoic Acid
- Role : Identified as a degradation product in paracetamol formulations, highlighting its stability challenges under hydrolytic conditions. Unlike Compound A, this impurity lacks therapeutic utility and is monitored rigorously in quality control .
Comparative Data Table
Biological Activity
Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- (CAS Number: 130566-58-4), is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biochemical properties, cellular effects, mechanisms of action, and relevant case studies related to this compound.
Overview of Biological Properties
Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific compound in focus, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzoic acid, has been studied for its interactions with various biological targets.
- Stability and Interaction : This compound forms stable complexes with proteins such as bovine serum albumin (BSA), zein, and lysozyme. These interactions can influence its bioavailability and pharmacodynamics in biological systems .
- Solubility : It exhibits slight solubility in aqueous bases, which may affect its absorption and distribution in biological environments .
Cellular Effects
Research indicates that benzoic acid derivatives can affect microbial cell growth and metabolism. Specifically, they have been shown to modulate the activity of key protein degradation systems in human cells:
- Ubiquitin-Proteasome Pathway (UPP) : This pathway is crucial for protein degradation and regulation within cells.
- Autophagy-Lysosome Pathway (ALP) : Activation of this pathway has implications for cellular homeostasis and aging .
The mechanism of action of benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- involves its interaction with specific molecular targets:
- Receptor Interaction : The piperidinyl ethoxy group interacts with muscarinic receptors, which may lead to antispasmodic effects .
- Enzyme Modulation : The benzoyl moiety is thought to modulate enzyme activity and influence cellular signaling pathways.
Comparative Analysis with Similar Compounds
The structural uniqueness of benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- compared to other benzoic acid derivatives can result in distinct biological properties. Below is a comparison table highlighting key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- | Piperidinyl ethoxy group | Antispasmodic, potential enzyme modulator |
| Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]- | Different positioning of ethoxy group | Varies; less studied |
| Benzoic acid, 4-[2-(1-piperidinyl)methoxy]- | Methoxy instead of ethoxy | Varies; potential antimicrobial effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of benzoic acid derivatives:
- Antimicrobial Activity : In vitro studies have shown that certain benzoic acid derivatives exhibit significant antimicrobial activity against various pathogens .
- Protein Degradation Modulation : A study demonstrated that derivatives from Bjerkandera adusta promote the activation of cathepsins B and L—proteins involved in the degradation pathways—indicating potential therapeutic applications in age-related diseases .
- Antispasmodic Effects : The interaction with muscarinic receptors suggests potential applications in treating gastrointestinal disorders .
Q & A
Q. Q1. What are the primary synthetic routes for preparing benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-, and how do reaction conditions influence yield?
Methodological Answer:
- Esterification/Coupling Reactions : A common approach involves reacting 2-(4-hydroxyphenyl)benzo[b]thiophene derivatives with 4-[2-(1-piperidinyl)-ethoxy]-phenyl benzoic acid using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) as a catalyst. This method achieves high regioselectivity for the benzoyl group attachment .
- Optimization : Key parameters include temperature control (20–25°C), stoichiometric ratios (1:1.2 for acid:base), and reaction time (4–6 hours). Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
- Alternative Routes : Hydrogenation of benzyl-protected intermediates (e.g., using 10% Pd/C in 1,4-dioxane under H₂) removes protecting groups while preserving the piperidinyl-ethoxy side chain .
Q. Q2. How can researchers validate the structural integrity of this compound and its intermediates?
Methodological Answer:
- Spectroscopic Techniques :
- Chromatography : Use HPLC with a C18 column (e.g., Chromolith® Silica) and UV detection (λ = 254 nm). Retention times should align with reference standards (e.g., USP-certified methyl 4-[2-(1-piperidinyl)ethoxy]benzoate) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rat) to identify rapid degradation pathways. For example, the piperidinyl group may undergo CYP450-mediated oxidation, reducing bioavailability in vivo .
- Solubility Optimization : Formulate the compound with co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility, which often limits in vivo efficacy .
- Target Engagement Assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify receptor binding affinity in tissues versus cell lines, adjusting for protein binding discrepancies .
Q. Q4. What strategies mitigate side reactions during the synthesis of derivatives with modified piperidinyl-ethoxy groups?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls with tert-butyldimethylsilyl (TBS) groups) to prevent undesired ether cleavage during coupling steps .
- Catalyst Screening : Compare Brønsted acids (p-toluenesulfonic acid) versus Lewis acids (ZnCl₂) for esterification efficiency. For example, ZnCl₂ reduces racemization in chiral intermediates .
- Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediates (e.g., acyl chlorides) and adjust reaction conditions dynamically .
Q. Q5. How can computational methods guide the design of analogs with improved AMPK activation or receptor selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzoyl-piperidinyl moiety and AMPK’s γ-subunit. Prioritize analogs with hydrogen bonds to Thr148 or hydrophobic contacts with Phe239 .
- QSAR Modeling : Train models on existing bioactivity data (IC₅₀ values) to predict the impact of substituents (e.g., electron-withdrawing groups on the benzoic acid ring) on potency .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability and identify conformational changes that reduce off-target effects .
Data Analysis & Interpretation
Q. Q6. How should researchers interpret conflicting NMR spectra for derivatives with varying substituents on the benzoic acid core?
Methodological Answer:
- Spectral Deconvolution : Use MestReNova to separate overlapping signals (e.g., aromatic protons in ortho/meta positions). Compare with calculated chemical shifts (e.g., via ChemDraw Predict ) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs at key positions (e.g., carbonyl carbons) to confirm resonance assignments and rule out solvent artifacts .
Q. Q7. What analytical workflows are recommended for quantifying degradation products in stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B conditions). Monitor hydrolysis of the ethoxy linker via LC-MS/MS (MRM transitions for m/z 403.9 → 285.1) .
- Impurity Profiling : Use HPLC-DAD-ELSD to detect and quantify byproducts (e.g., free benzoic acid or piperidine derivatives). Cross-validate with NMR spiking experiments using USP reference standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
